molecular formula C22H16N4O5S B4010698 N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide

Cat. No.: B4010698
M. Wt: 448.5 g/mol
InChI Key: KHVPBHGOPVQHJH-UHFFFAOYSA-N
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Description

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of dibenzofurans and benzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a cyclization reaction of appropriate biphenyl precursors under oxidative conditions.

    Synthesis of the Benzimidazole Moiety: The benzimidazole moiety can be synthesized by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Nitration: The nitration of the benzimidazole moiety can be carried out using a mixture of nitric acid and sulfuric acid.

    Thioether Formation: The final step involves the formation of the thioether linkage between the dibenzofuran and benzimidazole moieties. This can be achieved by reacting the methoxydibenzofuran with a thiol derivative of the nitrobenzimidazole under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thioether groups.

    Reduction: The nitro group in the benzimidazole moiety can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the heteroatoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include hydroxylated derivatives or sulfoxides.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmacophore for the development of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, leading to potential therapeutic applications.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure may impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group could undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(5-amino-1H-benzimidazol-2-yl)sulfanyl]acetamide: Similar structure but with an amino group instead of a nitro group.

    N-(2-hydroxydibenzo[b,d]furan-3-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide is unique due to the combination of its methoxydibenzofuran and nitrobenzimidazole moieties. This unique structure may impart specific properties that are not present in similar compounds, such as enhanced reactivity or specific interactions with biological targets.

Properties

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O5S/c1-30-20-9-14-13-4-2-3-5-18(13)31-19(14)10-17(20)23-21(27)11-32-22-24-15-7-6-12(26(28)29)8-16(15)25-22/h2-10H,11H2,1H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVPBHGOPVQHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NC5=C(N4)C=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
Reactant of Route 2
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N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
Reactant of Route 3
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
Reactant of Route 4
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N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide

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